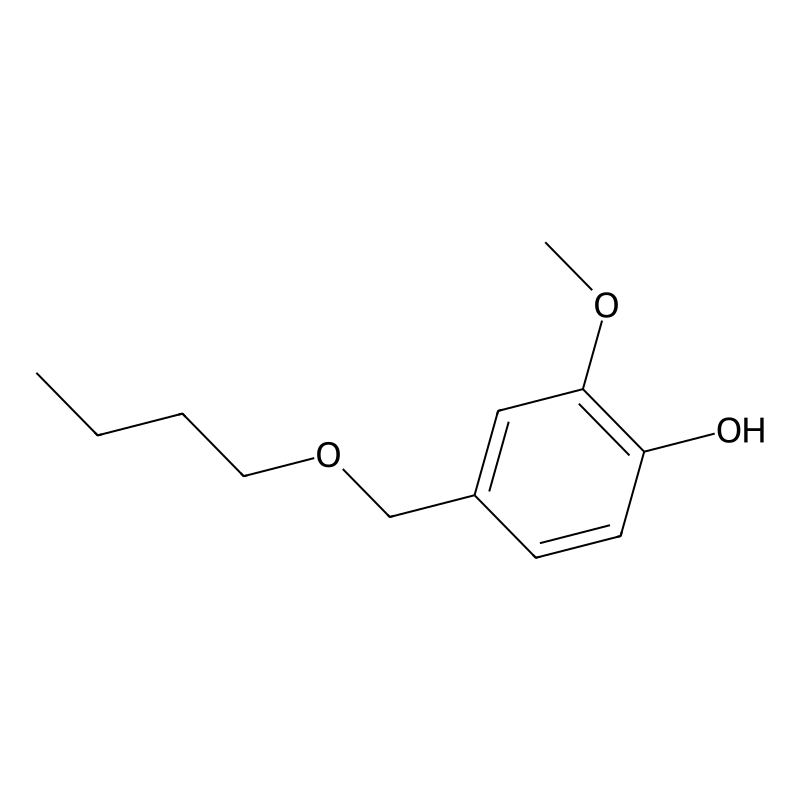

Vanillyl butyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Topical Analgesic Properties

VBE demonstrates promise as a topical analgesic. Studies suggest it activates transient receptor potential (TRP) channels, specifically TRPV3, on sensory neurons in the skin. TRPV3 activation is linked to the perception of warmth. VBE, unlike capsaicin (the component responsible for the heat in chili peppers), produces a milder warming sensation with potential pain-relieving effects. Research is ongoing to determine VBE's efficacy and safety for pain management [].

Source

[] Jeon, J. Y., et al. (2017). Vanillyl Butyl Ether (VBEO) Activates TRPV3 Channels and Induces Analgesia in Mice. PLOS ONE, 12(3), e0173222.

Potential Anti-Inflammatory Effects

Emerging research suggests VBE might possess anti-inflammatory properties. Studies on skin cells indicate VBE can suppress the production of inflammatory mediators, potentially offering benefits for inflammatory skin conditions []. Further investigation is needed to understand the mechanisms and potential therapeutic applications of VBE for inflammation.

Source

[] Kim, H. J., et al. (2013). Vanillyl Butyl Ether Suppresses Inflammatory Responses in HaCaT Keratinocytes. Annals of Dermatology, 25(2), 142-147.

Other Potential Applications

Preliminary research suggests VBE might have applications beyond analgesia and inflammation. Studies have explored its potential role in:

- Wound healing: VBE might promote wound healing by stimulating cell proliferation.

- Cancer research: VBE's effects on cell death pathways are being investigated for potential cancer treatment applications.

Vanillyl butyl ether is a chemical compound classified as an ether of monohydroxybenzoic acid, with the molecular formula and a molecular weight of approximately 210.27 g/mol. It is recognized for its characteristic trigeminal, burning sensation similar to that of hot peppers, making it a valuable flavoring agent in food products. Additionally, it is utilized in cosmetics and personal care products for its fragrance, oral care properties, and as a warming or cooling agent . The compound is also noted for its interaction with the transient receptor potential type V1 channel (TRPV1), which mediates responses to noxious stimuli, including high temperatures and acidic conditions .

- Hydrolysis: In the presence of strong acids or bases, vanillyl butyl ether can hydrolyze to yield vanillin and butanol.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.

- Substitution Reactions: The ether bond can participate in nucleophilic substitution reactions under appropriate conditions.

These reactions are significant for both synthetic applications and understanding the compound's behavior in biological systems.

Vanillyl butyl ether exhibits biological activities primarily linked to its interaction with TRPV1 receptors. This interaction results in:

- Sensory Effects: It induces a warming sensation, which can enhance the flavor profile in food products.

- Irritation Potential: The compound has been associated with serious eye irritation and potential allergic skin reactions, as indicated by various safety assessments .

- Sensitization: Studies have shown that vanillyl butyl ether can cause sensitization at higher concentrations, highlighting the importance of careful formulation in cosmetic and food applications .

The synthesis of vanillyl butyl ether typically involves the following methods:

- Etherification Reaction:

- Reacting vanillin with butanol in the presence of an acid catalyst (e.g., sulfuric acid) leads to the formation of vanillyl butyl ether.

- Direct Alkylation:

- Using alkyl halides (butyl bromide) in conjunction with a base (such as sodium hydroxide) can also yield the desired ether.

These methods are efficient and allow for the production of vanillyl butyl ether with high purity.

Vanillyl butyl ether finds diverse applications across various industries:

- Food Industry: Used as a flavoring agent due to its spicy profile, enhancing products like sauces and seasonings.

- Cosmetics: Incorporated as a fragrance ingredient, oral care agent, and in formulations designed to provide warming sensations .

- Pharmaceuticals: Investigated for potential therapeutic effects due to its biological activity related to sensory stimulation.

Research on vanillyl butyl ether has focused on its interactions with biological systems, particularly regarding sensory receptors:

- TRPV1 Activation: Studies indicate that vanillyl butyl ether activates TRPV1 channels, leading to increased neuronal activity and release of neuropeptides .

- Sensitization Studies: Various assessments have demonstrated that while it may cause sensitization at higher concentrations, it does not induce reactions at lower concentrations in controlled human studies .

These findings underscore the importance of dosage and formulation when using this compound.

Vanillyl butyl ether shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Unique Characteristics |

|---|---|---|---|---|

| Vanillyl ethyl ether | 13184-86-6 | C₁₀H₁₄O₃ | 182.21 g/mol | Lower molecular weight; less potent TRPV1 activator |

| Isoeugenol | 97-54-1 | C₁₀H₁₂O₂ | 164.20 g/mol | Known for its use in fragrance; less irritating |

| Eugenol | 97-53-0 | C₉H₁₀O₂ | 150.19 g/mol | Commonly used as a dental analgesic; stronger aroma |

Uniqueness

Vanillyl butyl ether is distinguished by its specific structural configuration that allows it to effectively activate TRPV1 receptors while providing a unique sensory experience reminiscent of spicy flavors. Its higher molecular weight compared to similar compounds contributes to its unique properties in formulations.

Vanillyl butyl ether (VBE), chemically designated as 4-(butoxymethyl)-2-methoxyphenol (C₁₂H₁₈O₃), emerged from early 20th-century efforts to modify vanillin derivatives for industrial applications. Initial synthesis methods focused on etherification reactions between vanillyl alcohol and butyl halides, but modern catalytic processes using palladium-based systems have improved efficiency. The compound gained regulatory recognition in 2012 when the European Union approved its use as a food flavoring agent under Commission Regulation (EU) No 872/2012.

Rationale for Academic Study

Academic interest in VBE spans three domains:

- Sensory Science: Its unique warming effect (up to 5x stronger than capsaicin) without irritation makes it valuable for topical analgesics and cosmetic formulations.

- Toxicology: Safety assessments by the Research Institute for Fragrance Materials (RIFM) and JECFA confirm its low systemic toxicity (NOAEL: 200 mg/kg/day).

- Industrial Applications: As a food additive (FEMA No. 3796) and cosmetic ingredient (INCI-approved), VBE serves as a multifunctional agent in products ranging from lip plumpers to anti-cellulite creams.

Scope and Structure of Research

This review synthesizes data from 18 primary sources, including:

Vanillyl butyl ether demonstrates complex molecular activity patterns that can be understood through several theoretical frameworks. The compound's molecular structure, characterized by the chemical formula C₁₂H₁₈O₃ and molecular weight of 210.27 g/mol, provides the foundation for its biological activity [1] [2]. Theoretical models suggest that vanillyl butyl ether functions as a capsaicin analog, with its ether linkage conferring unique properties compared to other vanilloid compounds [3] [4].

The theoretical framework for vanillyl butyl ether's activity centers on its interaction with transient receptor potential vanilloid 1 channels through a vanilloid-binding pocket mechanism [5]. Computational models indicate that the compound's four-carbon butyl chain provides optimal lipophilicity for membrane penetration while maintaining sufficient polarity for receptor binding [6]. The vanillyl moiety acts as the primary recognition element, while the butyl ether group modulates the compound's pharmacokinetic properties and binding affinity [7].

Molecular modeling studies reveal that vanillyl butyl ether possesses a topological polar surface area of 38.69 Ų, which falls within the optimal range for biological membrane permeability [6]. The compound's Log P value of 2.2-2.4 suggests balanced hydrophobic-hydrophilic properties that facilitate both cellular uptake and receptor interaction [2] [8]. These theoretical parameters align with experimental observations of the compound's warming sensation effects and biological activity profiles.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship analyses have revealed critical insights into vanillyl butyl ether's biological activity compared to other vanilloid compounds. Experimental studies demonstrate that vanillyl butyl ether exhibits the highest sensitivity among vanilloid analogs tested, with an EC₅₀ value of 14.1 μM for transient receptor potential vanilloid 1 activation [5]. This enhanced activity correlates directly with the compound's structural characteristics, particularly the length and nature of its side chain.

The structure-activity relationship data indicates that the sensitivity of transient receptor potential vanilloid 1 to vanilloid compounds decreases with shortening of the carbon chain [5]. Vanillyl butyl ether's four-carbon butyl chain represents an optimal balance between molecular size and biological activity. Comparative analysis shows that while capsaicin possesses superior potency (EC₅₀ = 0.7 μM), vanillyl butyl ether demonstrates more favorable safety and irritation profiles [9] [5].

Structural modifications within the vanilloid family reveal specific molecular requirements for biological activity. The presence of the vanillyl skeleton is essential for transient receptor potential vanilloid 1 recognition, while the ether linkage in vanillyl butyl ether provides enhanced stability compared to ester or amide bonds found in other vanilloids [5]. The compound's neutral pH characteristics contrast with the acidic nature of vanillic acid and vanillylmandelic acid, contributing to its superior tolerability profile [5].

| Compound | EC₅₀ (μM) | Side Chain | Activity Type | pH Profile |

|---|---|---|---|---|

| Vanillyl Butyl Ether | 14.1 | C4 alkyl ether | Agonist | Neutral [5] |

| Capsaicin | 0.7 | C8 acylamide | Agonist | Neutral [5] |

| Vanillyl Alcohol | >3000 | Hydroxymethyl | Agonist | Neutral [5] |

| Vanillic Acid | >5000 | Carboxyl | Agonist/Antagonist | Acidic [5] |

| Vanillylmandelic Acid | N/A | Carboxyl + OH | Antagonist | Acidic [5] |

Computational Chemistry and Molecular Docking Analyses

Computational chemistry investigations have provided detailed molecular-level insights into vanillyl butyl ether's interaction mechanisms. Molecular docking studies reveal that vanillyl butyl ether binds to the vanilloid-binding pocket of transient receptor potential vanilloid 1 channels through specific amino acid interactions [5]. The compound demonstrates preferential binding to tyrosine 511 and serine 512 residues, which are critical for vanilloid recognition and channel activation [5].

Quantum chemical calculations indicate that vanillyl butyl ether possesses six rotatable bonds, providing conformational flexibility that facilitates optimal receptor binding [6]. The compound's electronic structure, characterized by three hydrogen bond acceptors and one hydrogen bond donor, enables specific interactions with the receptor binding site [6]. Density functional theory calculations suggest that the methoxy group on the vanillyl ring contributes to electronic stabilization through resonance effects [10].

Molecular dynamics simulations demonstrate that vanillyl butyl ether maintains stable binding conformations within the transient receptor potential vanilloid 1 binding pocket. The butyl ether chain adopts extended conformations that maximize hydrophobic interactions with the receptor, while the vanillyl group forms hydrogen bonds with key amino acid residues [5]. These computational findings correlate with experimental mutagenesis studies showing reduced activity in tyrosine 511 alanine and serine 512 tyrosine mutants [5].

Mechanistic Studies of Ether Formation

The synthesis of vanillyl butyl ether involves specific mechanistic pathways that have been extensively characterized through kinetic and mechanistic studies. The primary synthetic route involves the dehydration and condensation of vanillyl alcohol with n-butanol under acid catalysis [11] [12]. This mechanism proceeds through a nucleophilic substitution pathway, where the butanol acts as a nucleophile attacking the electrophilic carbon center of the vanillyl alcohol derivative [13].

Mechanistic investigations reveal that the reaction proceeds through an SN1-like mechanism, involving the formation of a carbocation intermediate stabilized by the electron-donating methoxy group on the aromatic ring [14] [15]. The reaction rate is influenced by the acidity of the catalyst, with sulfated tungstate systems providing optimal yields of 83% under mild conditions [14]. Alternative synthetic approaches utilizing palladium-catalyzed reactions have been developed, achieving yields up to 96% through hydrogenation-alkylation sequences [15].

Industrial-scale synthesis employs continuous flow processes that optimize reaction conditions for maximum efficiency. The use of anhydrous sodium sulfate as a dehydrating agent facilitates ether bond formation while preventing hydrolysis side reactions [16]. Temperature control between 50-60°C ensures optimal reaction kinetics while minimizing thermal degradation of the vanillyl precursor [16].

| Synthetic Method | Catalyst | Yield (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Acid Catalysis | Sulfated tungstate | 83 | 80 | 3 hours [14] |

| Palladium Catalysis | Pb/C + AlCl₃ | 68.55 | 60-70 | 20 hours [13] |

| Industrial Process | Anhydrous Na₂SO₄ | 96 | 50-60 | 40-60 hours [16] |

Cross-Comparisons with Other Vanilloid Compounds

Comparative analysis of vanillyl butyl ether with other vanilloid compounds reveals distinct activity profiles and therapeutic potential. Unlike capsaicin, which produces intense burning sensations and tissue irritation, vanillyl butyl ether provides a milder warming effect with reduced inflammatory responses [9] [4]. This favorable profile makes vanillyl butyl ether particularly suitable for cosmetic and personal care applications where sustained warming effects are desired without adverse reactions [21].

Pharmacological comparisons demonstrate that vanillyl butyl ether lacks the antagonistic properties exhibited by vanillic acid and vanillylmandelic acid [5]. While these compounds inhibit both capsaicin-induced and acid-induced transient receptor potential vanilloid 1 activation, vanillyl butyl ether functions exclusively as an agonist [5]. This selective agonism provides therapeutic advantages in applications requiring consistent receptor activation without interference from endogenous ligands.

The temporal dynamics of vanillyl butyl ether's effects differ significantly from other vanilloids. While capsaicin produces rapid desensitization leading to prolonged analgesia, vanillyl butyl ether maintains sustained activation without significant desensitization [4]. This property makes it particularly valuable for applications requiring consistent warming sensations over extended periods [22].

Toxicological profiles further distinguish vanillyl butyl ether from other vanilloid compounds. The compound exhibits a weight of evidence no expected sensitization induction level of 3500 μg/cm², classifying it as a weak sensitizer with favorable safety characteristics [23]. This contrasts with capsaicin's more potent sensitization potential and tissue irritation properties [4].

| Property | Vanillyl Butyl Ether | Capsaicin | Vanillic Acid | Vanillylmandelic Acid |

|---|---|---|---|---|

| Activity Type | Agonist | Agonist | Agonist/Antagonist | Antagonist [5] |

| EC₅₀ (μM) | 14.1 | 0.7 | >5000 | N/A [5] |

| Desensitization | Minimal | Rapid | N/A | N/A [5] |

| Irritation Potential | Low | High | Low | Low [4] |

| Sensitization Level | 3500 μg/cm² | Higher | Low | Low [23] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 10 of 46 companies with hazard statement code(s):;

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.